4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family.
Preparation Methods
The synthesis of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Addition of the isopropyl group: This can be done through alkylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nitrating agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used to study the inhibition of specific enzymes and receptors involved in disease pathways.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves the inhibition of specific kinases. These kinases are part of signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can effectively halt the progression of certain cancers .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. Examples include:
- Compounds with varying alkyl or aryl groups attached to the core structure .
Pyrazolo[3,4-b]pyridine derivatives with different halogen substitutions: .
The uniqueness of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H14F2N4O4 |
---|---|
Molecular Weight |
352.29 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C15H14F2N4O4/c1-6(2)20-13-11(14(22)19-20)10(12(21(24)25)15(23)18-13)7-3-4-8(16)9(17)5-7/h3-6,10,12H,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
PUAUWCDEPDBEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F)C(=O)N1 |
Origin of Product |
United States |
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